molecular formula C13H28ClNO2 B13565485 (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride

(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride

Cat. No.: B13565485
M. Wt: 265.82 g/mol
InChI Key: WQBVFELKBACKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride" is a tertiary amine derivative containing an oxane (tetrahydropyran) backbone functionalized with a methanol group and a substituted aminoalkyl moiety. The structural features suggest it may act as a chiral intermediate, ligand, or pharmacophore modulator, but further experimental validation is required .

Properties

Molecular Formula

C13H28ClNO2

Molecular Weight

265.82 g/mol

IUPAC Name

[4-[[ethyl(2-methylpropyl)amino]methyl]oxan-4-yl]methanol;hydrochloride

InChI

InChI=1S/C13H27NO2.ClH/c1-4-14(9-12(2)3)10-13(11-15)5-7-16-8-6-13;/h12,15H,4-11H2,1-3H3;1H

InChI Key

WQBVFELKBACKGH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)CC1(CCOCC1)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the amino and methanol groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as microfluidization can help in achieving uniform particle size and consistent quality .

Chemical Reactions Analysis

Types of Reactions

(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine

In medicine, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride may have potential as a pharmaceutical intermediate or active ingredient. Its interactions with biological molecules can be explored for therapeutic applications.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparison

Compound Name Key Functional Groups Structural Similarities to Target Compound
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester Pyrrolidine, ester, hydroxyl, chloroaryl Shared 2-methylpropyl ester group; tertiary amine (in synthesis intermediates)
7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxylic acid 2-methylpropyl ester Spirocyclic diaza system, fluoroaryl, ester Common 2-methylpropyl ester; tertiary aminoethyl side chain

Both compounds utilize 2-methylpropyl ester groups, which are likely chosen for their lipophilicity and metabolic stability. The tertiary amine moieties (e.g., ethyl(2-methylpropyl)amino in the target compound) are recurrent in the evidence, suggesting a role in enhancing solubility (via hydrochloride salt formation) or receptor binding .

Recommendations for Further Study

  • Expand literature review to include chemical databases (e.g., SciFinder, Reaxys) for additional analogs.
  • Molecular modeling to predict the target compound’s interaction with biological targets (e.g., GPCRs, enzymes).
  • Experimental validation of solubility, stability, and synthetic yield under varying conditions.

Biological Activity

The compound (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is a synthetic organic molecule belonging to the class of oxan derivatives. Its complex structure includes an oxane ring, an ethyl group, and a 2-methylpropyl amino side chain. The hydrochloride salt form enhances its solubility and stability, which is advantageous for biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H28ClNO2
  • Molecular Weight : 265.82 g/mol

The unique combination of functional groups in this compound suggests specific chemical reactivity and biological activity. Predictive models utilizing structure-activity relationships (SAR) can help ascertain its specific biological effects and therapeutic potential.

Pharmacological Effects

Compounds with similar structural features often exhibit various pharmacological effects. The biological activity of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride can be predicted based on its structural characteristics. Notable activities may include:

  • CNS Activity : Similar compounds have shown central nervous system (CNS) effects, potentially indicating neuroactive properties.
  • Antimicrobial Properties : The presence of an amino group may confer antimicrobial activity, as seen in related compounds.
  • Cytochrome P450 Inhibition : Some derivatives inhibit cytochrome P450 monooxygenase, suggesting potential applications in modulating drug metabolism.

Interaction Studies

High-throughput screening methods and computational modeling are essential for understanding how this compound behaves in biological systems. Key areas of interest include:

  • Receptor Binding Affinity : Assessing the compound's ability to bind to specific receptors can provide insights into its therapeutic potential.
  • Metabolic Pathway Analysis : Understanding how the compound is metabolized in vivo can reveal its efficacy and safety profile.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides context for understanding the unique properties of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride .

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridineContains a pyridine ringAntagonist for mGluR5Investigational drug status
Ethanolamine derivativesAmino alcoholsAntimicrobial propertiesSimple structure
1-(2-Hydroxyethyl)piperazinePiperazine ring with hydroxyl groupCNS activityEstablished drug class

The uniqueness of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride lies in its specific oxane structure combined with an ethyl and 2-methylpropyl amino moiety, which may confer distinct pharmacological properties not observed in these other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride :

  • CNS Activity Study :
    • A study on piperazine derivatives demonstrated significant CNS activity, suggesting potential neuroactive effects for compounds with similar structures.
  • Antimicrobial Testing :
    • Ethanolamine derivatives showed promising antimicrobial properties, indicating that the amino group present in (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride may also impart similar effects.
  • Cytochrome P450 Inhibition Research :
    • Research on various oxan derivatives has revealed their ability to inhibit cytochrome P450 enzymes, which could impact drug metabolism and interactions.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanol hydrochloride, and how are intermediates purified? A: The compound’s synthesis typically involves reductive amination or nucleophilic substitution to introduce the ethyl(2-methylpropyl)amino group onto the oxane ring. For example, analogous syntheses of substituted oxane derivatives use NaH as a base in DMF to facilitate alkylation, followed by reduction of ketones to methanol derivatives using agents like NaBH₄ . Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) to isolate intermediates. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether or methanol .

Basic Analytical Characterization

Q: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound? A:

  • NMR (¹H, ¹³C, DEPT-135) confirms the oxane ring structure, methylene linkages, and amine proton environments.
  • HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) verifies molecular weight and detects impurities (<1% by area normalization) .
  • TLC (silica gel 60 F254, visualized under UV/iodine) monitors reaction progress.
  • Elemental analysis validates stoichiometry, particularly for the hydrochloride counterion .

Advanced Mechanistic Insights

Q: How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors, using computational and experimental methods? A:

  • Molecular docking (AutoDock Vina, PDB structures) predicts binding affinities to receptors like GPCRs or ion channels.
  • Surface Plasmon Resonance (SPR) quantifies real-time binding kinetics (KD, kon/koff) using immobilized target proteins.
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • In vitro assays (e.g., cAMP accumulation for GPCR activity) validate functional effects at physiologically relevant concentrations (IC₅₀/EC₅₀ determination) .

Advanced Stability and Degradation

Q: What factors influence the stability of this compound under storage or experimental conditions, and how can degradation pathways be characterized? A:

  • pH-dependent stability : Hydrolytic degradation of the oxane ring or amine group may occur in aqueous solutions (pH <3 or >9). Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products via LC-MS .
  • Oxidative stress testing (H₂O₂ or AIBN) evaluates susceptibility to radical-mediated decomposition.
  • Solid-state stability : DSC/TGA analyses detect polymorphic transitions or hygroscopicity, guiding storage conditions (desiccated, -20°C) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)? A:

  • Experimental variability : Control for batch-to-batch purity differences (e.g., residual solvents via GC-MS) and assay conditions (e.g., serum protein interference in cell-based assays) .
  • Orthogonal assays : Validate activity using multiple methods (e.g., radioligand binding vs. functional assays).
  • Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, accounting for covariates like cell line passage number or reagent lot variability .

Advanced Applications in Drug Discovery

Q: What strategies are used to optimize this compound’s pharmacokinetic (PK) properties for preclinical development? A:

  • LogP/D assessment (shake-flask/HPLC) guides structural modifications to balance lipophilicity (optimal LogP ~2–3) and aqueous solubility.
  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation hotspots.
  • Plasma protein binding (ultrafiltration/equilibrium dialysis) informs dose adjustments for unbound drug concentrations .

Methodological Pitfalls in Synthesis

Q: What common errors occur during the synthesis of this compound, and how can they be mitigated? A:

  • Amine alkylation side reactions : Competing over-alkylation or N-oxide formation can be minimized by using stoichiometric Hünig’s base and inert atmospheres .
  • Hydrochloride salt hygroscopicity : Rapid handling under dry N₂ and storage with desiccants prevent clumping.
  • Scale-up challenges : Optimize exotherm control (jacketed reactors) during HCl addition to avoid thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.